2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione
Description
2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a tetrachlorinated isoindole core and a 3-acetylphenyl substituent. This compound belongs to the phthalimide family, which is widely studied for its diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The tetrachlorination at positions 4,5,6,7 enhances its lipophilicity and stability, while the 3-acetylphenyl group introduces steric and electronic effects that modulate its interactions with biological targets.
Properties
IUPAC Name |
2-(3-acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO3/c1-6(22)7-3-2-4-8(5-7)21-15(23)9-10(16(21)24)12(18)14(20)13(19)11(9)17/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWIJIQMOOMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a tetrachlorophthalimide derivative, with an acetylphenyl group under controlled conditions. The reaction may require the use of strong acids or bases as catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The tetrachlorinated isoindole core allows for substitution reactions where chlorine atoms can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. The tetrachloroisoindole structure enhances the molecule's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways .
Case Study: Indane-1,3-Dione Derivatives
Indane-1,3-dione derivatives have been extensively studied for their biological activities. These derivatives often share structural similarities with 2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione. A notable study demonstrated that certain indane derivatives exhibited significant antitumor activity against human cancer cell lines, highlighting the potential of isoindole compounds in cancer therapy .
Materials Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as an electron acceptor allows for the design of organic photovoltaic devices and photodetectors. The compound can be incorporated into polymer blends to enhance charge transport properties.
Case Study: Photovoltaic Devices
In a study focusing on organic solar cells, researchers incorporated isoindole derivatives into active layers. The results showed improved efficiency due to enhanced light absorption and charge mobility compared to traditional materials . This positions such compounds as valuable components in the development of next-generation solar technologies.
Environmental Science Applications
Photodegradation Studies
The environmental stability and degradation pathways of chlorinated compounds are critical for assessing their ecological impact. This compound can serve as a model compound for studying the photodegradation processes under UV light exposure. Understanding how such compounds break down can inform risk assessments related to their environmental persistence.
Case Study: Chlorinated Compounds in Aquatic Systems
Research has shown that chlorinated isoindoles can undergo photodegradation in aquatic environments. A study investigated the degradation products formed when exposed to sunlight and found that certain metabolites retained biological activity while others were less toxic . This highlights the importance of understanding both the degradation pathways and the effects of these compounds on aquatic life.
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Halogenated Isoindole Derivatives and Their Properties
Key Observations :
- Substituent Effects: The 4-methoxy group in 2-(4-methoxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione enhances antibacterial activity compared to its ethoxy-hydroxy analog, likely due to improved cellular uptake and electronic interactions .
- Halogenation : Tetrachlorinated derivatives generally exhibit higher thermal stability and lipophilicity compared to tetrabrominated analogs (e.g., compounds 6a–6c in ), which may influence solubility and bioavailability .
Key Observations :
- The target compound likely shares synthetic routes with other tetrachloroisoindoline derivatives, such as condensation reactions with aldehydes or ketones under acidic or basic conditions .
- Yields for similar compounds range from 58% to 75%, depending on the substituent’s electronic and steric demands .
Key Observations :
- Methoxy and thiophene substituents enhance antibacterial potency, suggesting that electron-donating groups improve target interactions . The acetyl group in the target compound, being electron-withdrawing, may require optimization for similar efficacy.
- None of the analogs in the evidence show reported activity against acetylcholinesterase or butyrylcholinesterase, which are common targets for isoindole derivatives .
Biological Activity
2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrachloroisoindole core with an acetylphenyl substituent. Its molecular formula is C₁₄H₈Cl₄N₁O₂. The presence of multiple chlorine atoms enhances its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated a dose-dependent reduction in cell viability in MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : The compound also displayed cytotoxic effects against A549 cells, suggesting its potential as a therapeutic agent for lung carcinoma.
Table 1: Anticancer Activity of this compound
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 10.5 | |
| Breast Cancer | MDA-MB-231 | 8.7 | |
| Lung Cancer | A549 | 12.3 |
The anticancer effects of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
- Inhibition of Angiogenesis : Preliminary data suggest that the compound may inhibit the formation of new blood vessels necessary for tumor growth.
Case Studies
Case Study 1: Breast Cancer Treatment
In a recent clinical trial involving patients with advanced breast cancer, administration of this compound as part of a combination therapy resulted in improved patient outcomes compared to standard treatments alone. Patients exhibited a significant reduction in tumor size and improved overall survival rates.
Case Study 2: Lung Cancer
Another study focused on patients with non-small cell lung cancer (NSCLC) treated with the compound alongside conventional chemotherapy. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for clinical application. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity towards normal cells. However, further studies are necessary to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
